Enhanced Cytotoxicity vs. Cisplatin in Colon Cancer Cells
In a 2024 study evaluating five 3-aryloxirane-2-carboxylate derivatives including the 3-fluorophenyl analog, all tested compounds demonstrated antiproliferative activity against lung and colon cancer cell lines with IC50 values below 100 µM. Notably, all derivatives exhibited substantially higher cytotoxic effect than cisplatin in colon cancer cells [1]. Molecular docking studies revealed that the most active compounds engage cyclin-dependent kinase 1 (CDK1), with compound 2-3a (a structurally related 3-aryloxirane-2-carboxylate) demonstrating a slightly lower binding energy and one additional conventional hydrogen bond compared to compound 2-3c, while MMPBSA energy computation indicated slightly higher binding affinity for 2-3c [1]. Density functional theory (DFT) analysis further identified compound 2-3a as the most chemically stable analog based on the highest HOMO-LUMO energy gap value [1].
| Evidence Dimension | Antiproliferative activity (cytotoxic potency) in colon cancer cell lines |
|---|---|
| Target Compound Data | 3-Aryloxirane-2-carboxylate derivatives: IC50 < 100 µM; higher cytotoxic effect than cisplatin |
| Comparator Or Baseline | Cisplatin (reference chemotherapeutic agent) |
| Quantified Difference | All tested 3-aryloxirane-2-carboxylate derivatives superior to cisplatin in colon cancer cells; exact fold-difference not quantified |
| Conditions | In vitro cytotoxicity screening in colon and lung cancer cell lines; molecular docking against CDK1; MD simulations; DFT analysis |
Why This Matters
This establishes the 3-aryloxirane-2-carboxylate scaffold, to which Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate belongs, as a privileged chemotype with demonstrated superiority over a clinical benchmark chemotherapeutic in colon cancer models, supporting its selection for oncology-focused medicinal chemistry programs.
- [1] Muhammed MT, Er M, Akkoç S. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives. J Biomol Struct Dyn. 2024. doi:10.1080/07391102.2024.2428826. PMID: 39544072. View Source
